molecular formula C12H9NS B14532695 (2-Phenylthiophen-3-yl)acetonitrile CAS No. 62404-43-7

(2-Phenylthiophen-3-yl)acetonitrile

Cat. No.: B14532695
CAS No.: 62404-43-7
M. Wt: 199.27 g/mol
InChI Key: WEPHISQRTXMXEF-UHFFFAOYSA-N
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Description

(2-Phenylthiophen-3-yl)acetonitrile is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a phenyl group attached to the thiophene ring and an acetonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylthiophen-3-yl)acetonitrile typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the reaction between thiophene and paraformaldehyde in the presence of concentrated hydrochloric acid to form 2-chloromethylthiophene. This intermediate is then reacted with sodium cyanide in a mixed solvent of water and acetone under heating conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2-Phenylthiophen-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

(2-Phenylthiophen-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Phenylthiophen-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or materials .

Comparison with Similar Compounds

    Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.

    Benzothiophene: Contains a fused benzene and thiophene ring.

    2-Thiopheneacetonitrile: Similar structure but lacks the phenyl group.

Uniqueness: (2-Phenylthiophen-3-yl)acetonitrile is unique due to the presence of both a phenyl group and a nitrile group attached to the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

62404-43-7

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-(2-phenylthiophen-3-yl)acetonitrile

InChI

InChI=1S/C12H9NS/c13-8-6-11-7-9-14-12(11)10-4-2-1-3-5-10/h1-5,7,9H,6H2

InChI Key

WEPHISQRTXMXEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)CC#N

Origin of Product

United States

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